(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chemical compound characterized by a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the 3-Fluorobenzoyl Group: This step often involves the use of a Friedel-Crafts acylation reaction, where a fluorobenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1S,3R)-3-(3-bromobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
(1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDVGNQZDVNNL-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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